molecular formula C9H4ClN3 B3320327 4-Chloroquinazoline-5-carbonitrile CAS No. 1231761-53-7

4-Chloroquinazoline-5-carbonitrile

Cat. No. B3320327
M. Wt: 189.60 g/mol
InChI Key: QFVYLJLOLIVEAG-UHFFFAOYSA-N
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Description

4-Chloroquinazoline-5-carbonitrile is a chemical compound with the molecular formula C9H4ClN3 . It has a molecular weight of 189.6 g/mol .


Synthesis Analysis

The synthesis of 4-Chloroquinazoline-5-carbonitrile and its derivatives has been achieved through various methods. One such method involves the efficient N-arylation of 4-chloroquinazolines in THF/H2O, which rapidly and efficiently affords a library of novel 6-halo-2-phenyl-substituted 4-anilinoquinazolines .


Molecular Structure Analysis

The molecular structure of 4-Chloroquinazoline-5-carbonitrile consists of a quinazoline core, which is a benzo-fused N-heterocyclic framework, with a chlorine atom at the 4th position and a carbonitrile group at the 5th position .


Chemical Reactions Analysis

4-Chloroquinazoline-5-carbonitrile can undergo various chemical reactions. For instance, it can undergo N-arylation to form 4-anilinoquinazolines . It can also participate in nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

4-Chloroquinazoline-5-carbonitrile has a molecular weight of 189.6 g/mol . Other physical and chemical properties such as density, melting point, boiling point, etc., are not explicitly mentioned in the retrieved papers .

Safety And Hazards

The safety data sheet for 4-Chloroquinazoline-5-carbonitrile indicates that it is classified as Acute Tox. 3 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is advised to avoid contact with skin and eyes, and to avoid formation of dust and aerosols .

Future Directions

Quinazoline derivatives, including 4-Chloroquinazoline-5-carbonitrile, are versatile synthetic intermediates for the metal-catalyzed carbon–carbon bond formation reactions such as the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura and Heck cross-coupling reactions or carbon-heteroatom bond formation via the Buchwald-Hartwig cross-coupling . These compounds have potential applications in pharmaceuticals and materials, and their study is a promising direction for future research .

properties

IUPAC Name

4-chloroquinazoline-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClN3/c10-9-8-6(4-11)2-1-3-7(8)12-5-13-9/h1-3,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVYLJLOLIVEAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=CN=C2Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90856972
Record name 4-Chloroquinazoline-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloroquinazoline-5-carbonitrile

CAS RN

1231761-53-7
Record name 4-Chloroquinazoline-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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